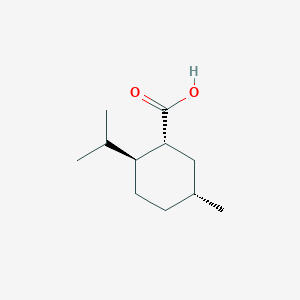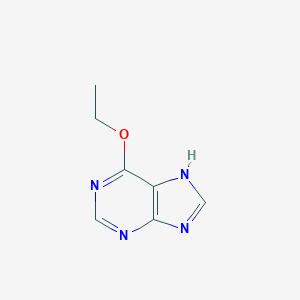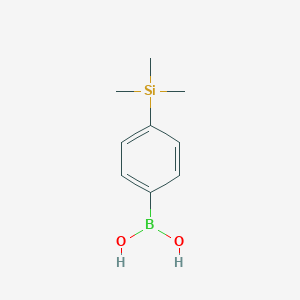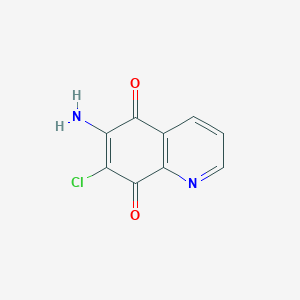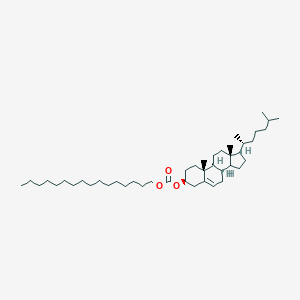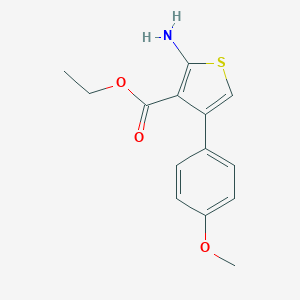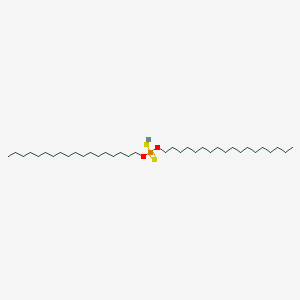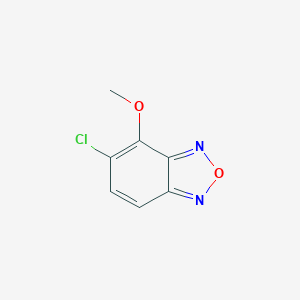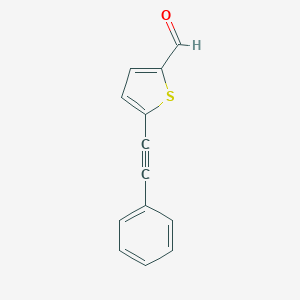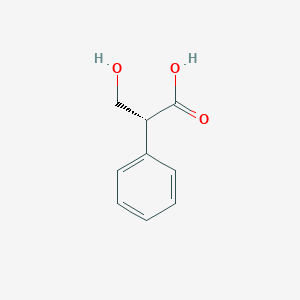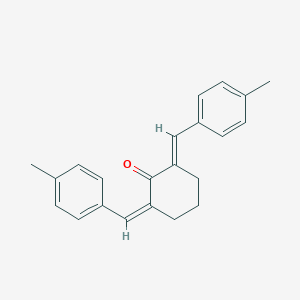![molecular formula C18H12S B095850 2-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-38-5](/img/structure/B95850.png)
2-Phenylnaphtho[2,1-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylnaphtho[2,1-b]thiophene (PNT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. PNT is a polycyclic aromatic compound that contains a thiophene ring fused with naphthalene and phenyl rings. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
作用機序
The mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune response. 2-Phenylnaphtho[2,1-b]thiophene has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase IIα and β. Furthermore, 2-Phenylnaphtho[2,1-b]thiophene has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
生化学的および生理学的効果
2-Phenylnaphtho[2,1-b]thiophene has been reported to have several biochemical and physiological effects. Studies have shown that 2-Phenylnaphtho[2,1-b]thiophene can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
2-Phenylnaphtho[2,1-b]thiophene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to exhibit potent biological activities at low concentrations, making it a promising compound for further research. However, 2-Phenylnaphtho[2,1-b]thiophene has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
Several future directions can be explored in the field of 2-Phenylnaphtho[2,1-b]thiophene research. Firstly, more studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential targets. Secondly, further investigations are required to explore the potential of 2-Phenylnaphtho[2,1-b]thiophene as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives with improved solubility and potency may enhance their potential as therapeutic agents. Finally, more studies are needed to evaluate the safety and toxicity of 2-Phenylnaphtho[2,1-b]thiophene in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-Phenylnaphtho[2,1-b]thiophene is a promising compound for scientific research due to its unique structural features and potential biological activities. 2-Phenylnaphtho[2,1-b]thiophene has been synthesized using various methods and has shown promising results in different scientific fields. Further studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential as a therapeutic agent for various diseases. The development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives may enhance their potential as therapeutic agents.
合成法
Several methods have been reported for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these, the Suzuki-Miyaura coupling method is the most commonly used method for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene. This method involves the reaction of 2-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-Phenylnaphtho[2,1-b]thiophene.
科学的研究の応用
2-Phenylnaphtho[2,1-b]thiophene has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported the cytotoxic effects of 2-Phenylnaphtho[2,1-b]thiophene against various cancer cell lines, including breast, lung, and colon cancer. 2-Phenylnaphtho[2,1-b]thiophene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has exhibited potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
16587-38-5 |
|---|---|
製品名 |
2-Phenylnaphtho[2,1-b]thiophene |
分子式 |
C18H12S |
分子量 |
260.4 g/mol |
IUPAC名 |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
InChIキー |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
同義語 |
2-Phenylnaphtho[2,1-b]thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



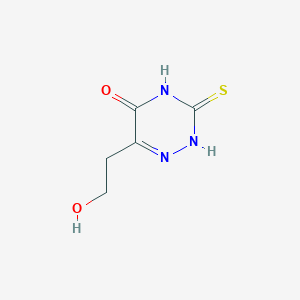
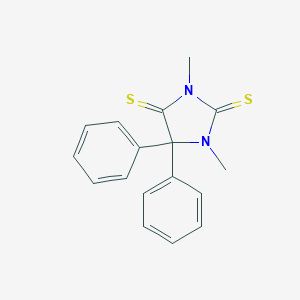
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
